Comparative In Vitro Potency: A 10-Fold Advantage Over Verapamil
A key differentiating factor is the reported 10-fold higher potency of 5-N-Acetylardeemin in reversing MDR compared to verapamil, a standard reference inhibitor [1]. This claim is based on its ability to potentiate the cytotoxicity of anticancer drugs like vinblastine in multidrug-resistant human tumor cells.
| Evidence Dimension | Relative potency in potentiating chemotherapy cytotoxicity in MDR cells |
|---|---|
| Target Compound Data | 10-fold more potent than verapamil |
| Comparator Or Baseline | Verapamil (standard anti-MDR drug) |
| Quantified Difference | 10-fold |
| Conditions | Assay involving potentiation of vinblastine, doxorubicin, or paclitaxel cytotoxicity in multidrug-resistant human tumor cells [1]. |
Why This Matters
This data point is frequently used to benchmark 5-N-Acetylardeemin against a well-known pharmacological tool, providing a basis for estimating its relative efficacy in experimental systems.
- [1] Menendez, J. C., et al. (2010). Aldol condensations in pyrazino[2,1-b]quinazolines. Fast access to seco-ardeemin derivatives. Arkivoc, 2011(3), 72-98. View Source
